molecular formula C6H13N3O B009878 Piperidine-1-carbohydrazide CAS No. 107235-95-0

Piperidine-1-carbohydrazide

Cat. No. B009878
M. Wt: 143.19 g/mol
InChI Key: JJFBQZGXZLCLRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidine-1-carbohydrazide is a chemical compound that is widely used in scientific research for its unique properties. It is a white crystalline powder that is soluble in water and has a molecular formula of C6H12N4O. Piperidine-1-carbohydrazide has many applications in the field of chemistry, biochemistry, and pharmacology due to its ability to act as a reducing agent and form stable complexes with metal ions.

Mechanism Of Action

Piperidine-1-carbohydrazide acts as a reducing agent by donating electrons to other molecules. It can reduce aldehydes, ketones, and other functional groups to their corresponding alcohols. It also forms stable complexes with metal ions by coordinating with them through its nitrogen atoms.

Biochemical And Physiological Effects

Piperidine-1-carbohydrazide has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties and can scavenge free radicals, which makes it useful in the treatment of oxidative stress-related diseases. It has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

Piperidine-1-carbohydrazide has several advantages as a reagent in laboratory experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. It is also stable under normal laboratory conditions and has a long shelf life. However, it has some limitations, including its potential toxicity and the need for careful handling.

Future Directions

There are several future directions for research on piperidine-1-carbohydrazide. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Another area of research is the development of new synthetic methods for piperidine-1-carbohydrazide and its derivatives. Additionally, further studies are needed to investigate its mechanism of action and potential side effects.

Synthesis Methods

Piperidine-1-carbohydrazide can be synthesized using various methods, including the reaction of piperidine with hydrazine hydrate in the presence of a reducing agent such as sodium borohydride. Another method involves the reaction of piperidine with carbon disulfide to form piperidine-1-carbodithioic acid, which is then treated with hydrazine hydrate to form piperidine-1-carbohydrazide.

Scientific Research Applications

Piperidine-1-carbohydrazide has been extensively used in scientific research due to its unique properties. It is commonly used as a reducing agent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a complexing agent for metal ions, which makes it useful in the field of analytical chemistry.

properties

IUPAC Name

piperidine-1-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O/c7-8-6(10)9-4-2-1-3-5-9/h1-5,7H2,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFBQZGXZLCLRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599257
Record name Piperidine-1-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidine-1-carbohydrazide

CAS RN

107235-95-0
Record name Piperidine-1-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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